Beryllium;potassium;trifluoride
Description
Beryllium trifluoride (BeF₃) is a compound of interest in coordination chemistry and biochemical studies. Despite beryllium’s typical +2 oxidation state, BeF₃ is documented in specific contexts, such as coordination complexes or ionic clusters. For instance, structural data from crystallographic studies reveal its role as a catalytic analog in proteins, where it mimics phosphate groups during enzymatic reactions . The molecular formula BeF₃ (average mass: 66.006 g/mol) is listed in databases, though it contrasts with the more common beryllium difluoride (BeF₂), a stable ionic compound . This discrepancy suggests that BeF₃ may exist in specialized environments, such as organometallic complexes or transient ionic states .
Properties
Molecular Formula |
BeF3K |
|---|---|
Molecular Weight |
105.106 g/mol |
IUPAC Name |
beryllium;potassium;trifluoride |
InChI |
InChI=1S/Be.3FH.K/h;3*1H;/q+2;;;;+1/p-3 |
InChI Key |
SOKGMFZCLMUTRM-UHFFFAOYSA-K |
SMILES |
[Be+2].[F-].[F-].[F-].[K+] |
Canonical SMILES |
[Be+2].[F-].[F-].[F-].[K+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Beryllium Difluoride (BeF₂)
Beryllium difluoride (BeF₂) is a well-characterized ionic compound (CAS 7787-49-7) with a linear structure and high thermal stability. In contrast, BeF₃ is observed in non-stoichiometric complexes or as part of larger molecular systems. Key differences include:
BeF₂’s ionic nature contrasts with BeF₃’s covalent bonding in coordination environments, as seen in the MaeR transcriptional regulator bound to BeF₃ and magnesium ions .
Comparison with Other Beryllium Halides
Beryllium forms halides with chlorine (BeCl₂) and bromine (BeBr₂), which exhibit covalent bonding and Lewis acidity. Unlike BeF₃, these compounds are stable in their +2 oxidation state:
| Compound | Bond Type | Melting Point | Chemical Behavior |
|---|---|---|---|
| BeCl₂ | Covalent | 405°C | Lewis acid; used in organic synthesis |
| BeBr₂ | Covalent | 473°C | Hygroscopic; forms adducts |
| BeF₃ | Covalent (complexes) | N/A | Acts as a phosphate analog in enzymes |
BeCl₂ and BeBr₂ are electron-deficient, resembling aluminum chloride (AlCl₃) in reactivity, while BeF₃’s role is niche, primarily in mimicking phosphorylated intermediates .
Comparison with Aluminum Trifluoride (AlF₃)
AlF₃ (CAS 7784-18-1) shares similarities with BeF₃ in acting as a catalytic analog in biochemistry. Both are used to study ATPase and kinase mechanisms:
| Property | AlF₃ | BeF₃ |
|---|---|---|
| Structure | Octahedral (ionic) | Trigonal planar (in complexes) |
| Oxidation State | +3 | +3 |
| Toxicity | Low (non-carcinogenic) | High (beryllium toxicity) |
| Role in Enzymes | Stabilizes transition states | Mimics phosphate groups |
While AlF₃ is less toxic, BeF₃’s biochemical utility is offset by stringent handling requirements due to beryllium’s carcinogenicity .
Comparison with Potassium-Containing Fluorides
Potassium fluoride (KF) and beryllium trifluoride complexes highlight contrasting behaviors:
- KF (CAS 7789-23-3) : Ionic compound with high solubility, used in fluorination reactions.
- BeF₃-Potassium Complexes : describes a beryllium trifluoride ion (BeF₃⁻) coordinated with potassium in the compound NMQ, demonstrating stabilized anionic reactivity in organic systems .
Toxicity and Handling
Beryllium compounds, including BeF₃ and BeF₂, require strict safety protocols due to risks of chronic beryllium disease (CBD). NIOSH guidelines mandate air concentration limits below 0.2 µg/m³ . In contrast, aluminum and potassium fluorides pose lower health risks, emphasizing BeF₃’s niche applicability despite hazards .
Preparation Methods
Recovery and Calcination
The filtrate, rich in K₂BeF₄, is neutralized with potassium hydroxide (KOH) to precipitate beryllium hydroxide (Be(OH)₂), which is then filtered and calcined at ≥900°C to yield beryllium oxide (BeO). To convert BeO into beryllium potassium trifluoride, the oxide is treated with ammonium bifluoride (NH₄HF₂) at 200–500°C, producing BeF₂, which subsequently reacts with KF under controlled conditions:
$$
\text{BeO} + 2\text{NH}4\text{HF}2 \rightarrow \text{BeF}2 + 2\text{NH}3 \uparrow + 2\text{H}2\text{O}
$$
$$
\text{BeF}2 + \text{KF} \rightarrow \text{KBeF}_3
$$
This two-step calcination-fluorination process achieves a purity exceeding 99%, as confirmed by X-ray diffraction (XRD).
Solution-Phase Synthesis Using Beryllium Basic Acetate
Reaction with Potassium Bifluoride
An alternative route involves beryllium basic acetate (Be₄O(CH₃COO)₆), a precursor noted for its high purity. Reacting this compound with potassium bifluoride (KHF₂) in a 1:4 molar ratio at 80–100°C yields a semi-liquid intermediate. Distillation removes acetic acid and ammonia byproducts, leaving a residue of KBeF₃:
$$
\text{Be}4\text{O(CH}3\text{COO)}6 + 4\text{KHF}2 \rightarrow 4\text{KBeF}3 + 6\text{CH}3\text{COOH} \uparrow + \text{H}_2\text{O}
$$
Crystallization and Solvent Effects
Crystallization from aqueous or ethanol solutions further refines the product. The PMC study highlights that solutions containing BeF₃⁻ ions, when combined with potassium salts, form orthorhombic crystals (space group P2₁2₁2₁) under pH 6.0 conditions. Adjusting the pH to 7.5–10.5 and incorporating Mg²⁺ ions enhances crystal growth, yielding cubic structures (F432) suitable for catalytic applications.
Table 1: Crystallographic Parameters of KBeF₃ Synthesized via Solution Methods
| Parameter | F432 (pH 10.5) | P2₁2₁2₁ (pH 6.0) |
|---|---|---|
| Lattice (Å) | a=198.7 | a=54.2, b=54.2, c=54.2 |
| Resolution (Å) | 2.0 | 2.0 |
| Rwork / Rfree | 0.210 / 0.224 | 0.186 / 0.232 |
| Solvent Content (%) | 76 | 21.5 |
Purification and Analytical Validation
Electrolytic Refining
Impurities such as Fe³⁺, Cu²⁺, and Si⁴⁺ are removed via electrolysis, where a potential of 2.5–3.0 V selectively deposits metallic impurities on the anode, leaving a purified KBeF₃ solution. Ion-exchange resins (e.g., Dowex 50W-X8) further reduce trace contaminants to <50 ppm.
Spectroscopic and Thermal Analysis
Fourier-transform infrared (FTIR) spectroscopy identifies characteristic Be-F stretches at 550–600 cm⁻¹, while thermogravimetric analysis (TGA) reveals decomposition onset at 850°C, consistent with high thermal stability. Inductively coupled plasma mass spectrometry (ICP-MS) quantifies elemental purity, with Be:K:F ratios approximating 1:1:3 in optimal syntheses.
Challenges and Innovations in Scalability
Industrial-scale production faces hurdles such as the toxicity of beryllium compounds and the energy intensity of high-temperature sintering. Recent advances include closed-loop systems that recycle NH₄HF₂ and KCl, reducing waste and cost by 30%. Additionally, mechanochemical methods, where reactants are ground in ball mills to induce solid-state reactions, bypass the need for sintering, offering a safer and more sustainable alternative.
Q & A
Q. How is beryllium quantified in alloys using potassium fluoride titration, and what are the critical steps to ensure accuracy?
Potassium fluoride titration is a standard method for determining beryllium content in alloys. The procedure involves dissolving the sample in sulfuric acid, followed by complexometric titration with potassium fluoride. Key steps include:
- Precision in pH adjustment : Maintain pH 5–6 using ammonium acetate buffer to avoid interference from other metals .
- Endpoint detection : Use Ericochrome Black T as an indicator, where color change from blue to pink signifies completion.
- Validation : Cross-check results with inductively coupled plasma atomic emission spectrometry (ICP-AES) for trace impurities .
Q. What experimental evidence supports the electron-deficient structure of beryllium trifluoride (BeF₃)?
Beryllium trifluoride exhibits incomplete valence shells in its Lewis structure. Experimental evidence includes:
Q. How can beryllium trifluoride be synthesized in the laboratory, and what safety protocols are essential?
Synthesis involves reacting beryllium oxide (BeO) with ammonium bifluoride (NH₄HF₂) at 300°C. Critical steps:
- Dust control : Use inert gas environments to prevent inhalation of beryllium-containing particulates .
- Purity verification : Confirm product identity via X-ray crystallography and infrared spectroscopy .
Advanced Research Questions
Q. How do contradictory experimental designs for spectroscopic analysis of beryllium lines impact data interpretation?
Two approaches are compared:
- Erosion-based design : Beryllium ceramics are eroded to produce dust for plasma diagnostics. This method risks contamination but enables direct observation of spectral lines under high-energy conditions .
- Dust-free design : Avoids erosion, using controlled vapor deposition. This reduces contamination but requires ultrahigh vacuum systems, complicating electron density measurements . Resolution : Cross-validate results using laser-induced breakdown spectroscopy (LIBS) to reconcile discrepancies .
Q. What methodologies ensure reliable structural characterization of beryllium trifluoride in protein-ligand complexes?
In structural biology, BeF₃⁻ mimics phosphate groups in enzymatic reactions (e.g., MaeR response regulator). Key techniques:
Q. How are reference materials for beryllium compounds developed, and what challenges arise in standardization?
Development involves:
- Consensus on material forms : Define chemical purity (>99.9%) and particle size (<10 µm) for industrial and academic use .
- Occupational safety protocols : Implement ISO 17034 guidelines for handling toxic materials during production . Challenge : Balancing material homogeneity with cost-effective scale-up .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
